

Spectroscopic Data for 4-Hydroxymethylphenyl Hydantoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione
CAS No.:	60849-77-6
Cat. No.:	B3054512

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxymethylphenyl hydantoin, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics. The causality behind experimental choices and the interpretation of spectral data are explained to provide a deeper understanding of the molecule's structural features.

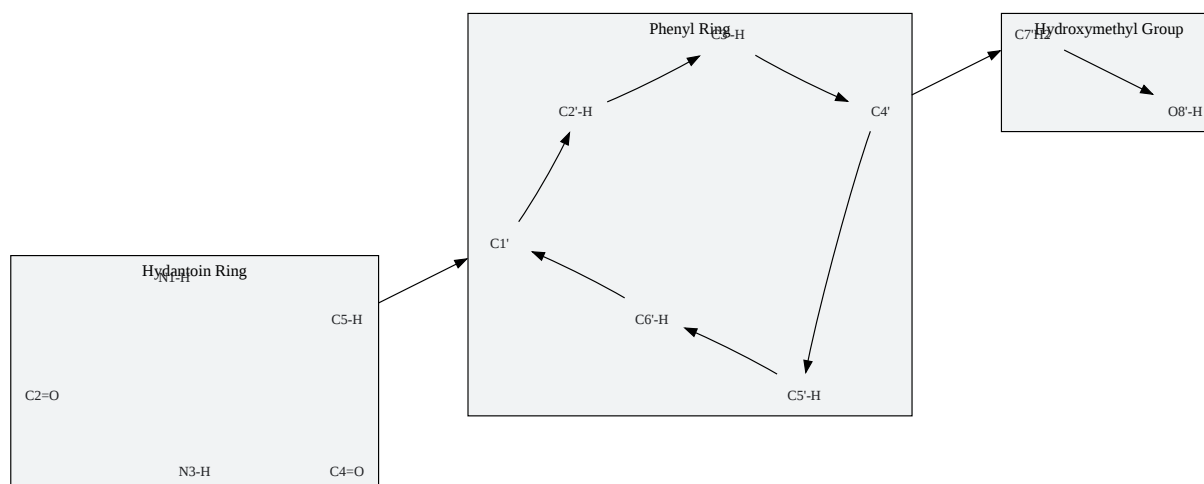
Introduction

4-Hydroxymethylphenyl hydantoin, also known as 5-(4-(hydroxymethyl)phenyl)imidazolidine-2,4-dione, belongs to the hydantoin class of heterocyclic compounds. Hydantoin and its derivatives are known for their diverse biological activities, making them important scaffolds in pharmaceutical research. Accurate structural elucidation and characterization are paramount for understanding structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose.

This guide presents a detailed analysis of the ^1H NMR, ^{13}C NMR, and IR spectra of 4-hydroxymethylphenyl hydantoin.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the molecular structure of 4-hydroxymethylphenyl hydantoin with the IUPAC numbering scheme is presented below. This numbering will be used for the assignment of NMR signals.



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Caption: Molecular structure and atom numbering of 4-hydroxymethylphenyl hydantoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR data for 4-hydroxymethylphenyl hydantoin. The predictions were generated using the online NMR prediction tool from [MolScribe](#), which provides a reliable estimation of the spectral data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted ^1H NMR data is summarized in the table below.

Table 1: Predicted ^1H NMR Data for 4-Hydroxymethylphenyl Hydantoin (in DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.7	Singlet	1H	N3-H
~8.3	Singlet	1H	N1-H
~7.35	Doublet	2H	C2'-H, C6'-H
~7.25	Doublet	2H	C3'-H, C5'-H
~5.2	Triplet	1H	O8'-H
~5.1	Singlet	1H	C5-H
~4.5	Doublet	2H	C7'-H ₂

Interpretation of the ^1H NMR Spectrum:

- **N-H Protons:** The two singlets at approximately 10.7 ppm and 8.3 ppm are assigned to the two N-H protons of the hydantoin ring. Their downfield chemical shifts are due to the deshielding effect of the adjacent carbonyl groups.
- **Aromatic Protons:** The aromatic region of the spectrum is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The two protons on carbons C2' and C6' are coupled to each other, as are the two protons on carbons C3' and C5'.

are chemically equivalent, as are the two protons on C3' and C5'. They will appear as two distinct doublets due to coupling with their respective ortho-protons.

- **Hydroxymethyl Protons:** The benzylic protons of the hydroxymethyl group (C7'-H₂) are expected to appear as a doublet around 4.5 ppm, coupled to the hydroxyl proton. The hydroxyl proton (O8'-H) is predicted to be a triplet around 5.2 ppm due to coupling with the adjacent methylene protons. The exact chemical shift and multiplicity of the OH proton can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
- **C5-H Proton:** The proton attached to the chiral center C5 of the hydantoin ring is expected to be a singlet at approximately 5.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR data is summarized below.

Table 2: Predicted ¹³C NMR Data for 4-Hydroxymethylphenyl Hydantoin (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)	Carbon Assignment
~173	C4
~157	C2
~142	C4'
~135	C1'
~128	C3', C5'
~127	C2', C6'
~63	C7'
~60	C5

Interpretation of the ¹³C NMR Spectrum:

- **Carbonyl Carbons:** The two carbonyl carbons of the hydantoin ring (C2 and C4) are expected to resonate at the most downfield region of the spectrum, around 173 ppm and 157 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.
- **Aromatic Carbons:** The four distinct signals for the six aromatic carbons are predicted to appear between 127 ppm and 142 ppm. The quaternary carbons (C1' and C4') will have different chemical shifts from the protonated carbons (C2', C3', C5', and C6'). The carbon bearing the hydroxymethyl group (C4') is expected to be further downfield.
- **Hydroxymethyl Carbon:** The carbon of the hydroxymethyl group (C7') is predicted to resonate at approximately 63 ppm.
- **C5 Carbon:** The C5 carbon of the hydantoin ring is expected to appear at around 60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for 4-hydroxymethylphenyl hydantoin are summarized in the table below, based on typical values for the functional groups present.^{[6][7][8][9][10]}

Table 3: Characteristic IR Absorption Bands for 4-Hydroxymethylphenyl Hydantoin

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3400-3200	Strong, Broad	O-H stretch	Hydroxyl
3300-3100	Medium	N-H stretch	Amide (Hydantoin)
3100-3000	Medium	C-H stretch	Aromatic
2950-2850	Medium	C-H stretch	Aliphatic (CH ₂)
~1770	Strong	C=O stretch (asymmetric)	Carbonyl (Hydantoin)
~1710	Strong	C=O stretch (symmetric)	Carbonyl (Hydantoin)
1610-1580	Medium	C=C stretch	Aromatic Ring
1500-1400	Medium	C=C stretch	Aromatic Ring
1250-1000	Strong	C-O stretch	Alcohol
~830	Strong	C-H out-of-plane bend	1,4-disubstituted aromatic

Interpretation of the IR Spectrum:

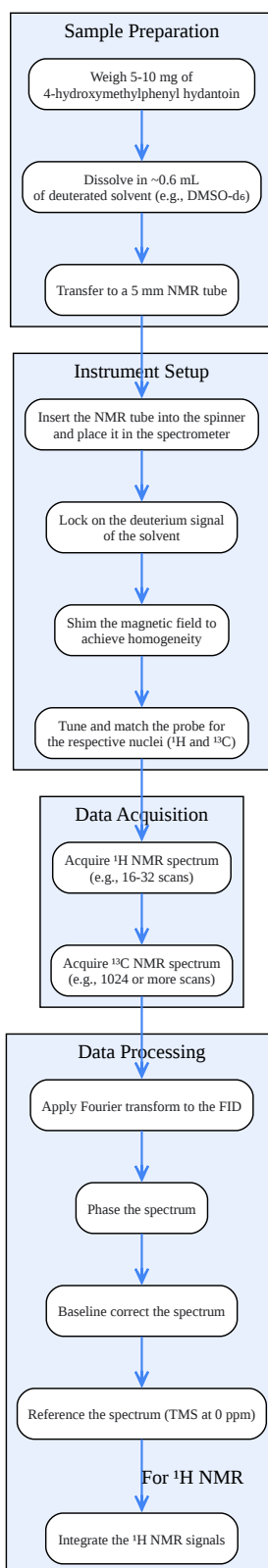
- **O-H and N-H Stretching:** A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The N-H stretching vibrations of the hydantoin ring are expected to appear as a medium intensity band in the 3300-3100 cm⁻¹ region.
- **C-H Stretching:** Aromatic C-H stretching vibrations typically appear as medium intensity bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed in the 2950-2850 cm⁻¹ range.
- **Carbonyl Stretching:** A key feature of the hydantoin ring is the presence of two carbonyl groups. These will give rise to two strong and distinct C=O stretching absorption bands. The asymmetric stretch typically appears at a higher wavenumber (~1770 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1710 cm⁻¹).

- **Aromatic C=C Stretching:** The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will produce medium intensity bands in the 1610-1400 cm^{-1} region.
- **C-O Stretching:** A strong absorption band between 1250 and 1000 cm^{-1} is characteristic of the C-O stretching vibration of the primary alcohol.
- **Aromatic C-H Bending:** A strong band around 830 cm^{-1} is indicative of the out-of-plane C-H bending for a 1,4-disubstituted aromatic ring.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for acquiring NMR and IR spectra of 4-hydroxymethylphenyl hydantoin.

NMR Spectroscopy Acquisition



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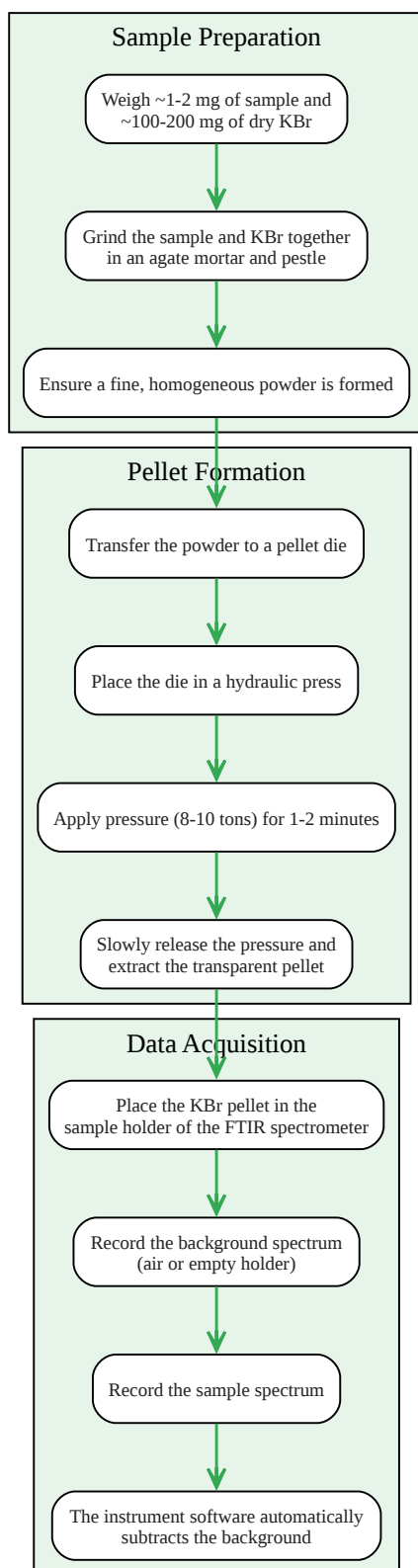
Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Sample Preparation:
 - Accurately weigh 5-10 mg of dry 4-hydroxymethylphenyl hydantoin.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial. DMSO- d_6 is a good choice for this compound due to its ability to dissolve polar compounds and exchange with labile protons (OH, NH), which can sometimes sharpen their signals.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into a spinner and adjust the depth using a gauge. Place the sample in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
 - Shim the magnetic field to optimize its homogeneity across the sample. This is achieved by adjusting the shim coils to minimize the line width of the solvent peak.
 - Tune and match the probe for both the ^1H and ^{13}C nuclei to ensure maximum sensitivity.
- ^1H NMR Data Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard single-pulse experiment.
 - Set the number of scans (e.g., 16 to 32) to achieve a good signal-to-noise ratio.
 - Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
- ^{13}C NMR Data Acquisition:

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- A relaxation delay of 2-5 seconds is recommended.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Apply a baseline correction to obtain a flat baseline.
 - Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
 - For the ^1H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

IR Spectroscopy (KBr Pellet Method)



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Caption: Workflow for IR spectroscopy using the KBr pellet method.

Detailed Steps:[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Sample and KBr Preparation:
 - Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven and stored in a desiccator to avoid moisture contamination.
 - Weigh approximately 1-2 mg of the 4-hydroxymethylphenyl hydantoin sample and 100-200 mg of the dry KBr.
 - Combine the sample and KBr in an agate mortar and grind them together with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.
- Pellet Formation:
 - Carefully transfer the powder mixture into the collar of a pellet die.
 - Assemble the die and place it in a hydraulic press.
 - Apply pressure gradually up to 8-10 tons and hold for 1-2 minutes. This high pressure causes the KBr to flow and form a transparent or translucent pellet.
 - Slowly release the pressure to avoid cracking the pellet.
 - Carefully remove the die from the press and extract the KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - First, record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
 - Record the spectrum of the sample. The typical scanning range is from 4000 to 400 cm^{-1} .

Conclusion

This technical guide has provided a detailed overview of the NMR and IR spectroscopic data for 4-hydroxymethylphenyl hydantoin. The predicted ^1H and ^{13}C NMR data, along with the characteristic IR absorption frequencies, offer a comprehensive spectroscopic profile of the molecule. The provided interpretations and detailed experimental protocols serve as a valuable resource for the identification, characterization, and quality assessment of this compound in a research and development setting. The synergistic use of these spectroscopic techniques provides a high level of confidence in the structural elucidation of 4-hydroxymethylphenyl hydantoin.

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